![molecular formula C21H21BrN4O2S B2549808 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887221-29-6](/img/structure/B2549808.png)
5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the bromophenyl group, furan moiety, and thiazolo[3,2-b][1,2,4]triazole core are present in the compounds discussed in the papers. These motifs are known for their potential in creating biologically active molecules, which could be useful in pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was achieved by reacting specific precursors in acetone, as described in the first paper . Similarly, the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was carried out by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . These methods suggest that the synthesis of the compound would likely involve bromination, amine coupling, and cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR spectroscopy, and MS . X-ray diffraction has been used to determine the crystal structure, which is supported by DFT calculations to optimize the molecular structure . The stability of the conformational isomers and the consistency with the X-ray diffraction data are important aspects of the molecular structure analysis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that the compound might undergo. For example, the reaction of triazole-thiol with phenacyl bromides to synthesize thiazolo[3,2-b][1,2,4]triazoles suggests that bromine acts as a good leaving group in nucleophilic substitution reactions . The presence of the furan and bromophenyl groups in the compound also suggests potential for further functionalization through electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The related compounds exhibit properties that are characteristic of their structure, such as crystallinity, which is analyzed through X-ray diffraction . The vibrational properties studied through FT-IR spectroscopy provide insights into the functional groups present . The antimicrobial and antiproliferative activities of similar compounds suggest that the compound may also possess biological activities .
科学的研究の応用
Antimicrobial Activities
Research on azole derivatives, including compounds structurally related to 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol, has demonstrated their potential in antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized various azole compounds and evaluated their antimicrobial effectiveness, revealing significant activity against tested microorganisms. This suggests a promising area of application in combating microbial resistance through new antimicrobial agents (Başoğlu et al., 2013).
Electrochromic Properties
The incorporation of furan and thiazolo moieties into copolymers, as explored by Akpinar et al. (2013), has been shown to yield materials with intriguing electrochromic properties. These materials exhibit multichromic behaviors and low band-gap values, indicating their suitability for applications in electrochromic devices, which change color in response to electric stimuli. This research highlights the potential use of such compounds in the development of advanced materials for electronic and optoelectronic applications (Akpinar et al., 2013).
Antiviral and Antiproliferative Activities
Compounds with similar structural frameworks have also been investigated for their antiviral and antiproliferative activities. Khan et al. (2014) synthesized a series of triazolothiadiazole and triazolothiadiazine derivatives and evaluated their inhibitory activity against HIV and kinesin Eg5. The study indicated that some derivatives exhibited significant antiviral activity, suggesting potential applications in antiviral drug development (Khan et al., 2014).
Anti-Inflammatory and Anticonvulsant Activities
Research into thiazolo[3,2-b]-1,2,4-triazole derivatives, like those related to the compound , has shown promising anti-inflammatory and anticonvulsant activities. This indicates potential therapeutic applications in the treatment of inflammation and seizure disorders. Compounds synthesized in this category have been evaluated for their bioactivity, further supporting the diverse biological and pharmacological applications of these chemical structures (Tozkoparan et al., 1999).
特性
IUPAC Name |
5-[(4-bromophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2S/c1-13-8-10-25(11-9-13)17(14-4-6-15(22)7-5-14)18-20(27)26-21(29-18)23-19(24-26)16-3-2-12-28-16/h2-7,12-13,17,27H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYYPZITQFBXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


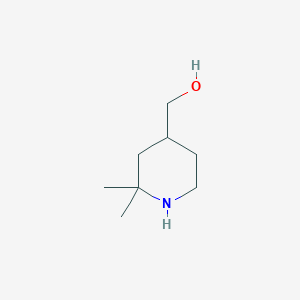
![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)
![N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2549730.png)
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
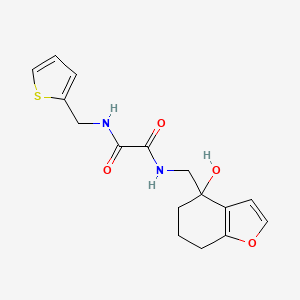
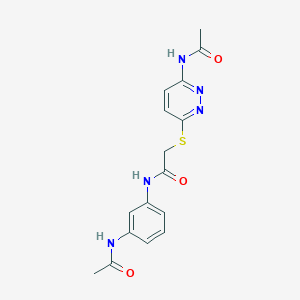
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
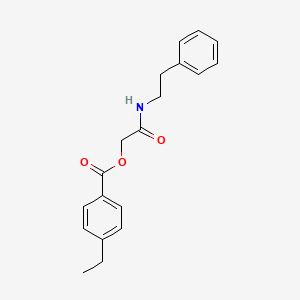
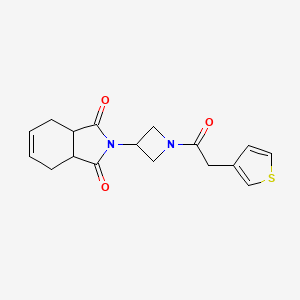
![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)